molecular formula C11H11NO4 B2728758 2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate CAS No. 240799-06-8

2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate

Cat. No.: B2728758
CAS No.: 240799-06-8
M. Wt: 221.212
InChI Key: OOMMNKRJFWPENM-UHFFFAOYSA-N
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Description

2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its bicyclic structure, which includes a nitrogen atom at the ring junction, making it a part of the pyrrolizine family .

Preparation Methods

The synthesis of 2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . This reaction proceeds smoothly and produces the desired product in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with azomethine ylides, leading to the formation of dihydro-1H-pyrrolizine derivatives.

    Substitution Reactions: It can undergo substitution reactions with different reagents, resulting in the formation of various substituted pyrrolizine derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.

Common reagents used in these reactions include proline, ninhydrin, and dialkyl acetylenedicarboxylates . The major products formed from these reactions are functionalized pyrrolizine derivatives, which have various applications in scientific research .

Scientific Research Applications

2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various complex organic molecules.

    Biology: It has potential biological activities, making it a subject of interest in the study of biological systems and processes.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate can be compared with other similar compounds, such as:

  • 1H-Pyrrolizine-1,1-dicarboxylic acid, 5-benzoyl-2,3-dihydro-, 1,1-diethyl ester
  • 1H-Pyrrolizine-2-carboxylic acid, hexahydro-3,5-dioxo-, methyl ester

These compounds share a similar pyrrolizine core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities .

Properties

IUPAC Name

dimethyl 1H-pyrrolizine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-10(13)8-6-7-4-3-5-12(7)9(8)11(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMMNKRJFWPENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=CC=C2C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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